4-(4-Methoxybenzyl)-3-thiosemicarbazide

Description

The exact mass of the compound 4-(4-Methoxybenzyl)-3-thiosemicarbazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Methoxybenzyl)-3-thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxybenzyl)-3-thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-[(4-methoxyphenyl)methyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-13-8-4-2-7(3-5-8)6-11-9(14)12-10/h2-5H,6,10H2,1H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYHJXVBSQAYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351868 | |

| Record name | 4-(4-Methoxybenzyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16735-76-5 | |

| Record name | 4-(4-Methoxybenzyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-[(4-methoxyphenyl)methyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxybenzyl)-3-thiosemicarbazide (CAS Number: 16735-76-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxybenzyl)-3-thiosemicarbazide, identified by CAS Number 16735-76-5, is a thiosemicarbazide derivative of significant interest in medicinal chemistry and organic synthesis.[1] Thiosemicarbazides and their subsequent derivatives, thiosemicarbazones, are known to possess a wide range of biological activities, including potential anticancer and antimicrobial properties.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its structural and chemical characteristics. The information presented herein is intended to support research and development efforts by providing a foundational understanding of this molecule's behavior.

Chemical Identity and Molecular Structure

The fundamental identity of this compound is defined by its molecular structure, which features a thiosemicarbazide core functionalized with a 4-methoxybenzyl group. This structure is the primary determinant of its chemical properties and biological interactions.

-

IUPAC Name: 1-Amino-3-((4-methoxyphenyl)methyl)thiourea

-

Synonyms: 4-(4-Methoxybenzyl)-3-thiosemicarbazide

-

CAS Number: 16735-76-5[1]

-

Molecular Formula: C₉H₁₃N₃OS[1]

-

Molecular Weight: 211.28 g/mol [1]

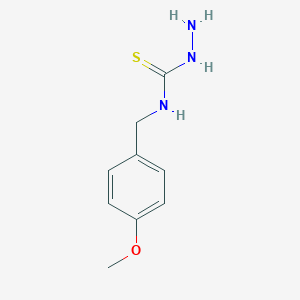

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of 4-(4-Methoxybenzyl)-3-thiosemicarbazide.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are a combination of experimentally determined data and scientifically predicted values from reputable sources.

| Property | Value | Source(s) |

| Physical State | Solid, crystalline powder | [3] |

| Melting Point | 131-133 °C | [4] |

| Boiling Point | 362.5 ± 44.0 °C (Predicted) | [4] |

| Density | 1.224 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in water and ethanol. | [3] |

Experimental Methodologies

The determination of physicochemical properties requires precise and validated experimental protocols. This section details the methodologies for synthesis and key property analysis, explaining the scientific rationale behind the procedural steps.

Synthesis Protocol

The synthesis of 4-(4-methoxybenzyl)-3-thiosemicarbazide can be achieved through the reaction of 4-methoxybenzyl isothiocyanate with hydrazine. A generalized, yet robust, protocol is outlined below, based on established methods for thiosemicarbazide synthesis.[5][6]

Workflow for Synthesis

Caption: General workflow for the synthesis of 4-(4-methoxybenzyl)-3-thiosemicarbazide.

Step-by-Step Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzyl isothiocyanate (1 equivalent) in absolute ethanol.

-

Reaction Initiation: Cool the solution in an ice bath to 0-5 °C. Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Isolation: Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted hydrazine. Further purification is achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure crystalline product.

-

Drying: Dry the purified product under vacuum to remove residual solvent.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) suggests a pure compound.

Step-by-Step Protocol:

-

Sample Preparation: Finely powder a small amount of the dried sample. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps to save time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂. The slow heating rate is essential for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.[2]

Solubility Determination

Understanding solubility is vital for drug formulation, reaction chemistry, and purification. A qualitative protocol is described below.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Place approximately 10 mg of the compound into a series of small test tubes.

-

Solvent Addition: Add 1 mL of a chosen solvent to a test tube.

-

Observation: Vigorously shake or vortex the tube for 30 seconds.[7] Observe if the solid dissolves completely.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

Repeat: Repeat the process for each selected solvent. For this compound, it is expected to be soluble in polar solvents like water and ethanol due to the presence of polar N-H and C=S bonds capable of hydrogen bonding.[3]

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation. The following sections describe the expected spectral characteristics based on the compound's structure and data from closely related analogues.[8][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Expected Appearance |

| 3400-3100 | N-H | Stretch | Multiple sharp or broad peaks |

| 3050-3000 | C-H (Aromatic) | Stretch | Medium to weak peaks |

| 2950-2850 | C-H (Aliphatic) | Stretch | Medium peaks |

| ~1610, ~1510 | C=C (Aromatic) | Stretch | Strong to medium peaks |

| ~1550 | N-H | Bend | Medium peak |

| ~1250 | C=S | Stretch | Medium to strong peak |

| ~1245, ~1030 | C-O (Aryl ether) | Asymmetric/Symmetric Stretch | Strong peaks |

The presence of multiple N-H bonds will lead to characteristic stretching frequencies in the 3400-3100 cm⁻¹ region. The C=S (thione) stretch is a key diagnostic peak, typically appearing in the 1300-1200 cm⁻¹ range. The strong absorptions corresponding to the aryl ether C-O bonds are also significant identifiers.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR):

-

δ ~3.75 ppm (Singlet, 3H): Protons of the methoxy (-OCH₃) group.

-

δ ~4.6-4.8 ppm (Singlet or Doublet, 2H): Protons of the benzylic methylene (-CH₂-) group. May show coupling to the adjacent N-H proton.

-

δ ~4.5-5.5 ppm (Broad Singlet, 2H): Protons of the terminal amino (-NH₂) group.

-

δ ~6.9 ppm (Doublet, 2H): Aromatic protons ortho to the methoxy group.

-

δ ~7.2 ppm (Doublet, 2H): Aromatic protons meta to the methoxy group.

-

δ ~8.0-9.0 ppm (Broad Singlet, 1H): Proton of the secondary amine (-NH-) group.

¹³C NMR (Carbon NMR):

-

δ ~48 ppm: Benzylic carbon (-CH₂-).

-

δ ~55 ppm: Methoxy carbon (-OCH₃).

-

δ ~114 ppm: Aromatic carbons ortho to the methoxy group.

-

δ ~129 ppm: Aromatic carbons meta to the methoxy group.

-

δ ~130 ppm: Quaternary aromatic carbon attached to the methylene group.

-

δ ~159 ppm: Quaternary aromatic carbon attached to the methoxy group.

-

δ ~181 ppm: Thiocarbonyl carbon (C=S). The high chemical shift is characteristic of a thione.

Safety and Handling

Based on Safety Data Sheets (SDS) for this compound and related thiosemicarbazides, appropriate safety precautions must be observed.[13][14][15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[4]

-

First Aid:

-

Skin Contact: Wash immediately with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

-

Conclusion

This guide has provided a detailed technical overview of the physicochemical properties, synthesis, and characterization of 4-(4-methoxybenzyl)-3-thiosemicarbazide (CAS 16735-76-5). The methodologies and data presented serve as a robust resource for scientists engaged in research and development involving this compound. Adherence to the detailed experimental and safety protocols is essential for obtaining reliable data and ensuring safe laboratory practice.

References

- Safety Data Sheet - 4-(4-Methoxybenzyl)-3-thiosemicarbazide. ChemScene. [URL: https://www.chemscene.com/cas/16735-76-5.html]

- Safety Data Sheet - 4-(4-Methoxybenzyl)-3-thiosemicarbazide. Matrix Scientific. [URL: https://www.matrixscientific.com/msds/056748_msds.pdf]

- Experiment 1: Determination of Solubility Class. [URL: https://www.cpp.edu/~lsstarkey/courses/318/318_exp1_solubility.pdf]

- Procedure For Determining Solubility of Organic Compounds. Scribd. [URL: https://www.scribd.com/document/369794025/Procedure-For-Determining-Solubility-of-Organic-Compounds]

- 4-(4-methoxybenzyl)-3-thiosemicarbazide. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92546029_EN.htm]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://www.mn.uio.

- Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2539]

- Solubility of Organic Compounds. [URL: https://www.uleth.ca/sites/default/files/2019/01/chem_2500_solubility_of_organic_compounds_f18.pdf]

- N1-(4-methoxyphenyl)-2-(4-pyridylcarbonyl)hydrazine-1-carbothioamide - Synthesis. EvitaChem. [URL: https://www.evitachem.com/product/97195-92-1]

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/29686]

- Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://www.csus.edu/indiv/m/mackj/chem125/solubility.pdf]

- Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University Journal of Science. [URL: https://www.juniv.edu/journal/documents/published_paper/1517812953.pdf]

- Safety Data Sheet - Thiosemicarbazide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/89050]

- CAS 16735-76-5 4-(4-METHOXYBENZYL)-3-THIOSEMICARBAZIDE. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_16735-76-5.htm]

- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [URL: https://www.longdom.org/open-access/synthesis-characterization-biological-activities-and-molecular-docking-of-new-benzenesulfonamide-drugs-96695.html]

- thiosemicarbazide(79-19-6) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_79-19-6_13CNMR.htm]

- 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8175510/]

- 13C NMR spectrum of compound 4. ResearchGate. [URL: https://www.researchgate.net/figure/13-C-NMR-spectrum-of-compound-4_fig4_342299865]

- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273760/]

- Synthesis of (E)-2-(3-hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-E-2-3-hydroxy-4-methoxybenzylidene-hydrazinecarbothioamide_fig1_374020358]

- SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. [URL: https://www.jelsciences.com/articles/jels2016-32-5.pdf]

- IR spectra of thiosemicarbazide. ResearchGate. [URL: https://www.researchgate.net/figure/IR-spectra-of-thiosemicarbazide_fig3_317482438]

- 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_5351-69-9_1HNMR.htm]

- 1 H NMR spectrum of compound 4. ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-spectrum-of-compound-4_fig2_342299865]

- Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKAT USA. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2005/i/general-account/1230/as-1230-p.pdf]

- 4-(p-Methoxyphenyl)-3-thiosemicarbazide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [URL: https://spectrabase.com/spectrum/4PWwNcaDrYP]

- Interpreting Infrared Spectra. Specac Ltd. [URL: https://www.specac.com/en/learn/science/interpreting-infrared-spectra]

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [URL: https://www.youtube.com/watch?

- THIOSEMICARBAZIDE FOR SYNTHESIS. Loba Chemie. [URL: https://www.lobachemie.com/lab-chemicals-sds/thiosemicarbazide-for-synthesis-sds-T0235.aspx]

- 4-(4-METHOXYPHENYL)-3-THIOSEMICARBAZIDE AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s542741]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. longdom.org [longdom.org]

- 3. juniv.edu [juniv.edu]

- 4. 4-(4-METHOXYBENZYL)-3-THIOSEMICARBAZIDE CAS#: 16735-76-5 [m.chemicalbook.com]

- 5. Buy N1-(4-methoxyphenyl)-2-(4-pyridylcarbonyl)hydrazine-1-carbothioamide (EVT-2865363) | 97195-92-1 [evitachem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. chemscene.com [chemscene.com]

- 14. matrixscientific.com [matrixscientific.com]

- 15. lobachemie.com [lobachemie.com]

A Technical Guide to the Enzyme Inhibition Mechanisms of Thiosemicarbazones

Executive Summary

Thiosemicarbazones (TSCs) are a versatile class of chelating agents that have garnered significant attention in medicinal chemistry for their broad pharmacological utility, including potent anticancer, antiviral, and antiparasitic properties.[1][2][3] Initially, their anticancer effects were primarily attributed to the inhibition of ribonucleotide reductase (RR), a critical enzyme in DNA synthesis.[4] However, extensive research has revealed a far more complex and multifaceted mechanism of action. The ability of TSCs to chelate transition metal ions, particularly iron and copper, is now recognized as the cornerstone of their biological activity.[4][5][6] This guide provides an in-depth technical exploration of the core mechanisms by which TSCs and their metal complexes function as enzyme inhibitors. We will dissect their coordination chemistry, their targeted inhibition of key enzymes such as ribonucleotide reductase and topoisomerase IIα, their role in inducing cellular oxidative stress, and their action against cysteine proteases. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to support further investigation into this promising class of therapeutic agents.

The Foundational Role of Metal Chelation in Bioactivity

The diverse biological activities of thiosemicarbazones are intrinsically linked to their structure, which features a characteristic N-N-S donor atom set. This arrangement makes them exceptionally potent chelators of transition metal ions that are vital for cellular processes.

Coordination Chemistry and the Bioactive Complex

The most common and biologically relevant coordination mode for α-(N)-heterocyclic TSCs is as a tridentate {N,N,S} ligand.[7] Upon chelation, they form stable five- and six-membered rings with metal ions like iron(II/III) and copper(II), creating square planar or octahedral complexes.[7][8] It is crucial to understand that in many cases, the metal-TSC complex, formed either prior to administration or intracellularly, is the primary bioactive species, often exhibiting significantly greater potency than the free ligand.[5][9] For instance, copper(II) complexes of certain TSCs inhibit topoisomerase-IIα at concentrations an order of magnitude lower than the corresponding TSC ligands alone. This enhancement is attributed to changes in redox potential, lipophilicity, and the specific geometry of the complex which facilitates interaction with enzyme targets.

Interaction with Iron and Copper Homeostasis

Iron and copper are essential cofactors for numerous enzymes, but their intracellular concentrations are tightly regulated to prevent toxicity. TSCs disrupt this homeostasis. They can mobilize iron from cellular stores like ferritin and form redox-active iron complexes.[6][10] The resulting Fe-TSC complexes can then participate in redox cycling, a process central to their mechanism of action.[6][11] This interference with metal metabolism is a key upstream event that triggers the downstream inhibition of multiple enzymatic pathways.[6]

Core Mechanisms of Enzyme Inhibition

The disruption of metal homeostasis by TSCs leads to the inhibition of several critical enzyme systems. While ribonucleotide reductase is the most historically cited target, the field now recognizes a broader spectrum of activity.

Ribonucleotide Reductase (RR) Inhibition

Ribonucleotide reductase is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides, which are essential for DNA synthesis and repair.[12][13] Its activity is consequently vital for proliferating cancer cells, making it a prime therapeutic target.[13] The class Ia RR found in eukaryotes consists of two subunits, R1 and R2. The R2 subunit contains a dinuclear iron center and a stable tyrosyl radical, both of which are essential for catalysis.[12]

The primary mechanism of RR inhibition by TSCs involves the chelation and removal of iron from the R2 subunit.[12][14] However, the process is more destructive than simple sequestration. The formed Fe(II)-TSC complex reacts with molecular oxygen to generate reactive oxygen species (ROS), such as the hydroxyl radical (HO•).[15][12] These ROS then quench the essential tyrosyl radical, irreversibly inactivating the enzyme.[15][12] The most promising TSC in clinical trials, Triapine (3-AP), is a potent RR inhibitor that functions through this iron-dependent, ROS-mediated mechanism.[12][14]

Topoisomerase IIα (Topo-IIα) Inhibition

Human topoisomerases are essential enzymes that manage DNA topology during replication and transcription.[16][17] Topo-IIα is a key target for many established anticancer drugs. These inhibitors are typically classified into two groups: "poisons" that stabilize the enzyme-DNA cleavage complex, leading to toxic double-strand breaks, and "catalytic inhibitors" that prevent the enzyme from completing its catalytic cycle.[5][18]

Research has firmly established that metal-TSC complexes, particularly those with copper, are potent catalytic inhibitors of Topo-IIα.[5][16][19] Gel electrophoresis experiments show that in the presence of Cu(II)-TSC complexes, the enzyme's ability to relax supercoiled DNA is completely inhibited.[5] Unlike poisons such as etoposide, they do not increase the formation of linear DNA, confirming their role as catalytic inhibitors that likely interfere with ATP hydrolysis or prevent the enzyme from binding to or cleaving DNA.[5][17][18] This represents a distinct and significant mechanism of action, contributing to the overall cytotoxicity of these compounds.

Cysteine Protease Inhibition

Certain families of TSCs have been identified as effective inhibitors of cysteine proteases, such as human cathepsins and the parasitic enzyme cruzain.[20][21][22] These enzymes play critical roles in cancer metastasis and the life cycle of parasites like Trypanosoma cruzi (the causative agent of Chagas' disease).[20][21]

The proposed mechanism involves the formation of a reversible, covalent bond between the thiosemicarbazone and the active site cysteine residue of the protease.[20] Kinetic studies have characterized some TSCs as slow-binding, competitive inhibitors of these targets.[20] This mode of inhibition is distinct from the metal-dependent mechanisms and highlights the chemical versatility of the TSC scaffold, allowing it to engage with a different class of enzyme targets through direct interaction.

Broad-Spectrum Enzyme Inhibition and Oxidative Stress

The generation of ROS through the redox cycling of Fe-TSC and Cu-TSC complexes is a powerful, non-specific mechanism that can damage a wide array of biomolecules.[23][24][25] This induced oxidative stress disrupts cellular redox homeostasis, overwhelming the cell's antioxidant defenses (e.g., the glutathione system) and leading to apoptosis.[23] This pro-oxidant effect means that beyond specific targets like RR and Topo-IIα, TSCs can cause widespread damage to other metalloenzymes and cellular proteins, contributing significantly to their potent cytotoxicity. Furthermore, TSCs have been shown to inhibit other enzymes, including tyrosinase and cholinesterases, expanding their potential therapeutic applications.[26][27][28]

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of thiosemicarbazones is typically quantified by the half-maximal inhibitory concentration (IC50), which varies significantly based on the TSC structure, the target enzyme, and the specific cell line.

| Compound Class/Example | Target Enzyme | IC50 Value | Cell Line / Condition | Reference |

| Cu(II)-TSC Complexes | Topoisomerase-IIα | 0.3–7.2 µM | In Vitro Assay | [5] |

| Thiosemicarbazone Ligands | Topoisomerase-IIα | >75 µM | In Vitro Assay | [5] |

| Compound III-16 | (Antiproliferative) | 0.032 µM | SGC-7901 (Gastric Cancer) | [1][29] |

| 4-hydroxybenzaldehyde TSC | Tyrosinase (monophenolase) | 0.76 µM | Mushroom Tyrosinase | [27] |

| 4-methoxybenzaldehyde TSC | Tyrosinase (diphenolase) | 2.62 µM | Mushroom Tyrosinase | [27] |

| Triapine (3-AP) | Ribonucleotide Reductase | ~1000x more potent than Hydroxyurea | In Vitro Assay | [12] |

| Acridine-TSC (DL-08) | (Antiproliferative) | 14.79 µM | B16-F10 (Melanoma) | [30] |

Key Experimental Protocols

Validating the mechanism of action for a TSC inhibitor requires a suite of robust biochemical and cell-based assays. The choice of experiment should be directly guided by the hypothesized mechanism. For instance, to confirm Topo-IIα inhibition, a DNA relaxation assay is the gold standard.

Protocol: Topoisomerase IIα DNA Relaxation Assay

Principle: This assay measures the ability of Topo-IIα to relax supercoiled plasmid DNA into its relaxed topoisomers. A catalytic inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA forms are then separated by agarose gel electrophoresis.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Topo-IIα assay buffer, 1 unit of human Topo-IIα enzyme, and 250 ng of supercoiled plasmid DNA (e.g., pUC19).

-

Inhibitor Addition: Add the TSC compound or its metal complex (solubilized in a suitable vehicle like DMSO) to the reaction mixture at various concentrations. Include a vehicle-only control (negative control) and a known Topo-IIα inhibitor control (e.g., etoposide for a poison, merbarone for a catalytic inhibitor). Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2%.

-

Incubation: Incubate the reactions at 37°C for 30 minutes to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to dissociate protein from DNA) and proteinase K (to digest the enzyme).

-

Electrophoresis: Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation of DNA topoisomers is achieved.

-

Visualization & Analysis: Visualize the DNA bands under UV light.

-

Negative Control Lane: Should show a band corresponding to relaxed DNA.

-

Inhibited Lanes: Will show a prominent band corresponding to the supercoiled plasmid, as the enzyme's relaxation activity was blocked.[5]

-

Poison Control Lane: May show a band of linear DNA, indicating the formation of double-strand breaks.[5]

-

Lane 1: DNA LadderLane 2: No EnzymeLane 3: Enzyme (Control)Lane 4: Enzyme + TSC Multiple BandsSupercoiledRelaxedSupercoiled

>]; }

A -> B -> C -> D -> E -> F; F -> gel_results [style=dashed, label="Interpret"]; } केंदोट Caption: Experimental workflow for a Topo-IIα DNA relaxation assay.

Protocol: Cellular Reactive Oxygen Species (ROS) Detection

Principle: To validate that TSCs induce oxidative stress, cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is cell-permeable and non-fluorescent but is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

-

Cell Culture: Plate cells (e.g., HCT116) in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the TSC compound at desired concentrations for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide, H₂O₂).[23]

-

Probe Loading: Remove the treatment media, wash the cells with PBS, and incubate them with DCFDA solution (typically 10-25 µM in serum-free media) for 30-60 minutes at 37°C in the dark.

-

Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope. The excitation/emission wavelengths for DCF are typically ~485 nm / ~535 nm.

-

Analysis: An increase in fluorescence intensity in TSC-treated cells compared to the vehicle control indicates an increase in intracellular ROS levels.[23]

Conclusion and Future Directions

The mechanism of action for thiosemicarbazone enzyme inhibitors is not singular but is a complex interplay of metal chelation, direct enzyme inhibition, and the induction of oxidative stress. While the inhibition of ribonucleotide reductase remains a cornerstone of their activity, the roles of topoisomerase IIα and other enzyme targets are clearly significant contributors to their overall pharmacological profile. The dual ability to chelate essential metals and generate cytotoxic ROS makes them particularly effective against cancer cells, which often have a dysregulated metal metabolism and a higher basal level of oxidative stress.[23][24]

Future research should focus on designing TSCs with greater selectivity for specific enzyme targets or cellular states to improve therapeutic windows and reduce off-target toxicity. Furthermore, understanding the mechanisms of resistance, which may involve drug efflux or upregulation of antioxidant pathways, is critical for the continued clinical development of this highly promising class of compounds.[31]

References

-

Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis and anticancer activity of thiosemicarbazones. PubMed. [Link]

-

The role of oxidative stress in activity of anticancer thiosemicarbazones. PubMed Central. [Link]

-

Kinetic characterization of thiosemicarbazones as cysteine protease inhibitors and their potential use as therapeutic agents against metastatic cancer and Chagas' disease. DSpace Repository. [Link]

-

Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. MDPI. [Link]

-

Synthesis and Structure−Activity Relationships of Parasiticidal Thiosemicarbazone Cysteine Protease Inhibitors against Plasmodium falciparum, Trypanosoma brucei, and Trypanosoma cruzi. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study. PMC - NIH. [Link]

-

Synthesis and anticancer activities of thiosemicarbazones derivatives of thiochromanones and related scaffolds. ResearchGate. [Link]

-

The role of oxidative stress in activity of anticancer thiosemicarbazones. Oncotarget. [Link]

-

Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. PMC - NIH. [Link]

-

Synthesis and anticancer activity of thiosemicarbazones. ResearchGate. [Link]

-

Thiosemicarbazones: the new wave in cancer treatment. PubMed. [Link]

- Thio semicarbazone and semicarbozone inhibitors of cysteine proteases and methods of their use.

-

The role of oxidative stress in activity of anticancer thiosemicarbazones. PubMed. [Link]

-

Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. PMC - PubMed Central. [Link]

-

Structural and Metal Ion Effects on Human Topoisomerase IIα Inhibition by α-(N)-Heterocyclic Thiosemicarbazones. Chemical Research in Toxicology - ACS Publications. [Link]

-

Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development. PubMed. [Link]

-

Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study. PubMed. [Link]

-

Thiosemicarbazones with tyrosinase inhibitory activity. PMC - PubMed Central - NIH. [Link]

-

Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. MDPI. [Link]

-

Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. ResearchGate. [Link]

-

Identification of semicarbazones, thiosemicarbazones and triazine nitriles as inhibitors of Leishmania mexicana cysteine protease CPB. PubMed. [Link]

-

Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. PubMed. [Link]

-

Studies of the Reaction of 2-Formylpyridine Thiosemicarbazone and Its Iron and Copper Complexes with Biological Systems. ResearchGate. [Link]

-

Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes. NIH. [Link]

-

Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. Microbiology Spectrum - ASM Journals. [Link]

-

Identification of Semicarbazones, Thiosemicarbazones and Triazine Nitriles as Inhibitors of Leishmania mexicana Cysteine Protease CPB. PLOS. [Link]

-

Topoisomerase II Inhibition by BZP Thiosemicarbazones. ResearchGate. [Link]

-

Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. PMC - PubMed Central. [Link]

-

Metal–thiosemicarbazone interactions. Synthesis of an iodo-bridged dinuclear [diiodobis(pyrrole-2-carbaldehydethiosemicarbazone)dicopper(I)] complex. Ovid. [Link]

-

Redox activation of Fe(III)-thiosemicarbazones and Fe(III)-bleomycin by thioredoxin reductase: specificity of enzymatic redox centers and analysis of reactive species formation by ESR spin trapping. PMC - NIH. [Link]

-

Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization. Frontiers. [Link]

-

Synthesis and Antityrosinase Mechanism of Benzaldehyde Thiosemicarbazones: Novel Tyrosinase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

Binding Models of Copper(II) Thiosemicarbazone Complexes with Human Serum Albumin: A Speciation Study. NIH. [Link]

-

Synthesis of Novel Thiosemicarbazone Derivatives for Anticancer Therapeutics: Evaluation of Metal-based and Free Ligand Efficacy. Colorado State University. [Link]

-

The Effect of Metal Ions (Fe, Co, Ni, and Cu) on the Molecular-Structural, Protein Binding, and Cytotoxic Properties of Metal Pyridoxal-Thiosemicarbazone Complexes. PMC - PubMed Central. [Link]

-

Anticancer thiosemicarbazones: chemical properties, interaction with iron metabolism, and resistance development. CORE. [Link]

-

The results of the enzyme inhibition assays of 10 μM of the standard... ResearchGate. [Link]

-

Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. ScienceOpen. [Link]

-

Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. PubMed. [Link]

-

Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. ACS Omega. [Link]

-

Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. ACS Omega. [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PubMed. [Link]

Sources

- 1. Synthesis and anticancer activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding Models of Copper(II) Thiosemicarbazone Complexes with Human Serum Albumin: A Speciation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effect of Metal Ions (Fe, Co, Ni, and Cu) on the Molecular-Structural, Protein Binding, and Cytotoxic Properties of Metal Pyridoxal-Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Thiosemicarbazone Derivatives for Anticancer Therapeutics: Evaluation of Metal-based and Free Ligand Efficacy – Department of Chemistry | CSU [chem.colostate.edu]

- 10. researchgate.net [researchgate.net]

- 11. Redox activation of Fe(III)-thiosemicarbazones and Fe(III)-bleomycin by thioredoxin reductase: specificity of enzymatic redox centers and analysis of reactive species formation by ESR spin trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 21. US7495023B2 - Thio semicarbazone and semicarbozone inhibitors of cysteine proteases and methods of their use - Google Patents [patents.google.com]

- 22. journals.plos.org [journals.plos.org]

- 23. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. oncotarget.com [oncotarget.com]

- 25. The role of oxidative stress in activity of anticancer thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. scienceopen.com [scienceopen.com]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(4-Methoxybenzyl)-3-thiosemicarbazide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the spectroscopic properties of 4-(4-Methoxybenzyl)-3-thiosemicarbazide, a key intermediate in the synthesis of various biologically active compounds. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known for a wide range of pharmacological activities, including antibacterial, antiviral, and antitumor properties.[1][2] The efficacy of these compounds is often linked to their ability to chelate metal ions, a property governed by their molecular structure.[2][3] Accurate spectroscopic characterization is therefore paramount for verifying the identity, purity, and structural integrity of these molecules. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the title compound, provides detailed protocols for data acquisition, and explains the underlying principles for the observed spectral features.

Molecular Structure and Expected Spectroscopic Features

The structure of 4-(4-Methoxybenzyl)-3-thiosemicarbazide incorporates several key functional groups that give rise to characteristic signals in NMR and IR spectroscopy: a para-substituted aromatic ring, a methoxy group, a benzyl methylene group, and the thiosemicarbazide moiety. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons on the aromatic ring will be affected by the electron-donating methoxy group and the electron-withdrawing thiosemicarbazide moiety.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring, the methylene group, the methoxy group, and the thiocarbonyl group (C=S) are expected to be in characteristic regions. The C=S carbon, in particular, typically appears significantly downfield.[4][5]

Predicted IR Spectroscopy

The infrared spectrum will reveal the vibrational modes of the functional groups present. Key absorptions are expected for the N-H and C-H stretching vibrations, the aromatic C=C stretching, and the C=S stretching of the thiocarbonyl group.[3][6] The positions of the N-H bands can also provide insights into hydrogen bonding.[6]

Spectroscopic Data Summary

The following tables summarize the predicted NMR and IR spectroscopic data for 4-(4-Methoxybenzyl)-3-thiosemicarbazide based on the analysis of related thiosemicarbazide and thiosemicarbazone derivatives.[4][7][8]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet | 1H | N⁴-H |

| ~8.0 - 8.5 | Singlet | 1H | N²-H |

| ~7.20 | Doublet | 2H | Ar-H (ortho to CH₂) |

| ~6.85 | Doublet | 2H | Ar-H (ortho to OCH₃) |

| ~4.5 - 5.0 | Singlet | 2H | N¹-NH₂ |

| ~4.40 | Doublet | 2H | Ar-CH₂ -N |

| ~3.70 | Singlet | 3H | O-CH₃ |

Causality Note: The use of a polar aprotic solvent like DMSO-d₆ is common for thiosemicarbazides to ensure solubility and to clearly observe the exchangeable N-H protons as sharp signals.[4][5] The chemical shifts of the aromatic protons are split into two distinct doublets due to the para-substitution pattern.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | C =S |

| ~158 | Ar-C -OCH₃ |

| ~130 | Ar-C -CH₂ |

| ~129 | Ar-C H (ortho to CH₂) |

| ~114 | Ar-C H (ortho to OCH₃) |

| ~55 | O-C H₃ |

| ~48 | Ar-C H₂-N |

Causality Note: The thiocarbonyl carbon (C=S) is expected to be the most deshielded carbon, appearing at a very high chemical shift, a characteristic feature of thiosemicarbazones and related compounds.[9] The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H Stretching (NH₂, NH) |

| ~3050 - 3000 | Medium | Aromatic C-H Stretching |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretching (CH₂, CH₃) |

| ~1610 | Strong | Aromatic C=C Stretching |

| ~1510 | Strong | N-H Bending |

| ~1250 | Strong | C-O Stretching (Aryl Ether) |

| ~830 | Strong | C=S Stretching |

Causality Note: The broadness of the N-H stretching bands is indicative of intermolecular hydrogen bonding within the solid-state structure of the compound.[6] The C=S stretching vibration is a key diagnostic peak for the thiosemicarbazide moiety.[3]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended. These protocols are based on standard methodologies for the characterization of organic compounds.[4][8]

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of dry 4-(4-Methoxybenzyl)-3-thiosemicarbazide.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical for dissolving the compound and for observing the labile N-H protons.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 30-degree pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data and reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The fine grinding is essential to minimize scattering effects.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

Process the data by performing a background subtraction.

-

Visualization of Molecular Structure and Key Data

The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of the target compound.

Caption: Molecular structure of 4-(4-Methoxybenzyl)-3-thiosemicarbazide.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for 4-(4-Methoxybenzyl)-3-thiosemicarbazide and detailed protocols for its acquisition. The predicted NMR and IR data, based on established principles and analysis of related compounds, serve as a reliable reference for researchers in the field. Adherence to the outlined experimental procedures will ensure the generation of high-quality data, which is fundamental for the unambiguous structural confirmation and purity assessment of this important synthetic intermediate. The information presented herein is intended to support the ongoing research and development of novel thiosemicarbazide-based therapeutic agents.

References

-

Martínez-Estévez, M., García-Fontán, S., Argibay-Otero, S., Prieto, I., & Vázquez-López, E. M. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 27(22), 7976. [Link]

-

Vicini, P., Zani, F., Cozzini, P., & Incerti, M. (2003). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. [Link]

-

Molla, M. E., Abser, M. N., & Islam, M. M. (2012). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science, 35(2), 29-39. [Link]

-

ResearchGate. (n.d.). IR spectra of thiosemicarbazide. [Image]. Retrieved from [Link]

-

Srinivasan, S., & Raj, V. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry, 4(5), 20-24. [Link]

-

Fall, M., et al. (2018). Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. International Journal of Advanced Research, 6(7), 896-903. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of thiosemicarbazone. [Image]. Retrieved from [Link]

-

Pitucha, M., et al. (2025). Synthesis, in silico and in vitro studies and FTIR microspectroscopy of new thiosemicarbazide derivatives with potential antimelanoma activity. Bioorganic Chemistry, 155, 108736. [Link]

-

Reddy, K. H., & Kumar, M. S. (2012). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry, 28(2), 651-656. [Link]

-

Dam, H. T., Crum, S. B., & Lisic, E. C. (2016). Synthesis and Characterization by 1H NMR and 1H, 15N HSQC of a Series of Monoxime Thiosemicarbazone Compounds. Journal of the Tennessee Academy of Science, 91(3-4), 75-79. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of compound 4. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C{¹H}NMR spectrum of compound 1. [Image]. Retrieved from [Link]

-

Hadji, D., et al. (2023). Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Revue Roumaine de Chimie, 68(6), 463-471. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [PDF]. [Link]

-

Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. [Link]

-

Martínez-Estévez, M., García-Fontán, S., Argibay-Otero, S., Prieto, I., & Vázquez-López, E. M. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)- p-cymene Complexes. Molecules, 27(22), 7976. [Link]

-

Yakan, H., et al. (2025). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. Molecules, 30(16), 3458. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journalijar.com [journalijar.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. juniv.edu [juniv.edu]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to N-Substituted Thiosemicarbazide Targets

Introduction: The Versatile Thiosemicarbazide Scaffold

N-substituted thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, represent a versatile class of compounds that have garnered significant attention in medicinal chemistry.[1][2] Their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties, stems from the unique structural features of the thiosemicarbazide core (-NH-CS-NH-NH2).[1] This scaffold's potent metal-chelating ability and its capacity to participate in various biological interactions make it a privileged structure in the design of novel therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the key molecular targets of N-substituted thiosemicarbazides, offering field-proven insights and detailed experimental workflows for researchers and drug development professionals.

I. Key Therapeutic Targets in Oncology

The anticancer properties of N-substituted thiosemicarbazides are multifaceted, primarily revolving around their ability to disrupt critical cellular processes essential for tumor growth and proliferation.[1][5] The primary mechanisms of their antitumor action include the inhibition of ribonucleotide reductase and topoisomerase IIα, metal chelation leading to oxidative stress, and the induction of apoptosis.[1][6][7]

Ribonucleotide Reductase (RR): Halting the Engine of DNA Synthesis

Ribonucleotide reductase is a crucial enzyme responsible for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA replication and repair.[8][9] This makes RR a prime target for anticancer drug development.[10] N-substituted thiosemicarbazones, such as the well-studied Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), are potent inhibitors of RR.[7][10]

Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to chelate iron, a critical cofactor for the R2 subunit of ribonucleotide reductase.[6][8] By sequestering iron, thiosemicarbazones inactivate the enzyme, leading to the depletion of the deoxyribonucleotide pool, cell cycle arrest, and ultimately, inhibition of tumor cell proliferation.[8] The structure-activity relationship studies have highlighted that the nitrogen atom in a heterocyclic ring, along with the imine and thio-keto groups of the thiosemicarbazone, are crucial for metal ion coordination.[10]

Experimental Workflow: Ribonucleotide Reductase Inhibition Assay

A common method to assess the RR inhibitory activity of N-substituted thiosemicarbazides is the in vitro holoenzyme-based [³H]CDP reduction assay.[9]

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human ribonucleotide reductase subunits (hRRM1 and hRRM2) are expressed and purified. The reaction mixture is prepared with [³H]cytidine diphosphate ([³H]CDP) as the substrate.

-

Compound Incubation: The test compounds (N-substituted thiosemicarbazides) at various concentrations are pre-incubated with the enzyme. Hydroxyurea is typically used as a positive control.[9]

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period. The reaction is then terminated, and the product, [³H]deoxycytidine diphosphate ([³H]dCDP), is separated from the unreacted substrate.

-

Quantification: The amount of [³H]dCDP formed is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Caption: Workflow for Ribonucleotide Reductase Inhibition Assay.

Topoisomerase IIα: Inducing Lethal DNA Damage

Topoisomerase IIα (Topo IIα) is another critical enzyme in cancer cells, responsible for resolving DNA tangles and supercoils during replication and transcription.[6][11] Inhibition of Topo IIα leads to the accumulation of DNA double-strand breaks, triggering apoptosis.[11] Several N-substituted thiosemicarbazones and their metal complexes have been identified as potent inhibitors of Topo IIα.[4][6][12]

Mechanism of Action: Thiosemicarbazones can act as catalytic inhibitors of Topo IIα.[4] Their metal complexes, particularly with copper(II), have shown significantly enhanced inhibitory activity compared to the ligands alone.[4][6] These complexes are thought to interfere with the enzyme's ability to relax supercoiled DNA.[4]

Experimental Workflow: Topoisomerase IIα DNA Relaxation Assay

The inhibitory effect of N-substituted thiosemicarbazides on Topo IIα can be evaluated using a DNA relaxation assay.[4]

Protocol:

-

Reaction Setup: A reaction mixture containing supercoiled plasmid DNA (e.g., pUC19), human Topo IIα, and ATP is prepared in an appropriate buffer.

-

Compound Addition: The test compounds are added to the reaction mixture at varying concentrations. Etoposide or doxorubicin can be used as positive controls.[4]

-

Incubation: The reaction is incubated at 37°C to allow for enzymatic relaxation of the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide). The inhibition of Topo IIα is determined by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form. The IC50 value is then calculated.[4]

Caption: Mechanism of Topoisomerase IIα Inhibition by Thiosemicarbazones.

II. Broad-Spectrum Antimicrobial Targets

N-substituted thiosemicarbazides exhibit promising activity against a range of pathogens, including bacteria, viruses, and fungi.

Mycobacterial Cell Wall Synthesis: A Target for Tuberculosis Therapy

Tuberculosis remains a significant global health threat, and the discovery of new antimycobacterial agents is crucial.[13] Thiosemicarbazones, such as thioacetazone, have been historically used in tuberculosis treatment.[13][14] Their mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[14]

Viral Enzymes: Combating Viral Infections

The antiviral activity of thiosemicarbazides has been recognized for decades.[15][16] Methisazone, a thiosemicarbazone derivative, was one of the first synthetic antiviral drugs.[17] These compounds can target viral enzymes like RNA polymerase, interfering with viral replication and maturation.[17] More recently, thiosemicarbazones have been investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2.[18]

III. Enzyme Inhibition: A Diverse Therapeutic Landscape

Beyond their roles in oncology and infectious diseases, N-substituted thiosemicarbazides are potent inhibitors of various enzymes implicated in other pathological conditions.

Urease: A Target in Gastric Ulcers and Kidney Stones

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[19] Its activity is associated with the pathogenesis of gastric ulcers caused by Helicobacter pylori and the formation of kidney stones.[20][21] Thiosemicarbazones have emerged as effective urease inhibitors, with some derivatives exhibiting competitive inhibition.[21][22]

Comparative Inhibitory Potency of Thiosemicarbazone Derivatives Against Urease

| Compound/Derivative | IC50 (µM) | Inhibition Mode | Reference |

| 4-fluorocinnamaldehyde based thiosemicarbazone (3c) | 2.7 ± 0.5 | Competitive | [21] |

| Thiourea (Standard) | 19.4 ± 0.2 | - | [21] |

| Acetohydroxamic acid (AHA) (Standard) | 36.3 | - | [19] |

| (E)-N-(2,5-dichlorophenyl)-2-(4-fluorobenzylidene)hydrazine-1-carbothioamide (3) | Potent | - | [22] |

| (E)-2-(2-chlorobenzylidene)-N-(2-fluorophenyl) hydrazinecarbothioamide (5) | Potent | - | [22] |

Other Notable Enzyme Targets

-

Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.[23][24]

-

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain cancers.[25]

-

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.[26]

-

α-Glucosidase and α-Amylase: These enzymes are targets for antidiabetic agents.[27]

IV. Cytotoxicity and Cell Viability Assessment

A fundamental step in evaluating the therapeutic potential of N-substituted thiosemicarbazides is to determine their cytotoxic effects on cancer cell lines and their safety profile on normal cells.

Experimental Workflow: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[1][28]

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are treated with various concentrations of the N-substituted thiosemicarbazide derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Conclusion and Future Directions

N-substituted thiosemicarbazides and their derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. Their ability to target a diverse array of biomolecules, particularly through metal chelation and enzyme inhibition, underscores their therapeutic versatility. Future research should focus on optimizing the selectivity and potency of these compounds for specific targets, thereby minimizing off-target effects and enhancing their clinical translatability. The integration of computational methods, such as molecular docking, with traditional in vitro and in vivo studies will be instrumental in guiding the rational design of next-generation thiosemicarbazide-based drugs.

References

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]

-

Thiosemicarbazones from the Old to New: Iron Chelators That Are More Than Just Ribonucleotide Reductase Inhibitors. ACS Publications. [Link]

-

Synthesis and anticancer activity of thiosemicarbazones. PubMed. [Link]

-

Synthesis, Characterization, Crystal Structures and Urease Inhibition of Thiosemicarbazones. PubMed. [Link]

-

Synthesis, Characterization and Crystal Structures of Thiosemicarbazones with Urease Inhibitory Activity. ProQuest. [Link]

-

Reported thiosemicarbazones as urease inhibitors along with their IC50 values. ResearchGate. [Link]

-

Synthesis and anticancer activity of thiosemicarbazones. Scribd. [Link]

-

Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones. PubMed. [Link]

-

Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes. National Institutes of Health. [Link]

-

Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. [Link]

-

What is the mechanism of Thioacetazone? Patsnap Synapse. [Link]

-

Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. National Institutes of Health. [Link]

-

Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes. ACS Publications. [Link]

-

Thiosemicarbazides: Updates on Antivirals Strategy. Bentham Science. [Link]

-

Thiosemicarbazides: Updates on Antivirals Strategy. ResearchGate. [Link]

-

Human topoisomerase Iiα inhibitors based on thiosemicarbazide core6–8. ResearchGate. [Link]

-

Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. PubMed. [Link]

-

New thiosemicarbazone analogues: synthesis, urease inhibition, kinetics and molecular docking studies. Taylor & Francis Online. [Link]

-

Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. National Institutes of Health. [Link]

-

Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. National Institutes of Health. [Link]

-

Thiosemicarbazides: Updates on Antivirals Strategy. Ingenta Connect. [Link]

-

Thiosemicarbazones and their antimycobacterial effects. PubMed. [Link]

-

Thiosemicarbazones and their antimycobacterial effects. Ceska a Slovenska farmacie. [Link]

-

Hydroxamate and thiosemicarbazone: Two highly promising scaffolds for the development of SARS-CoV-2 antivirals. National Institutes of Health. [Link]

-

Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. ACS Publications. [Link]

-

Identification of the first-in-class dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO 1) with strong anticancer properties. Taylor & Francis Online. [Link]

-

Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. National Institutes of Health. [Link]

-

Development of Ribonucleotide Reductase Inhibitors: A Review on Structure Activity Relationships. Bentham Science. [Link]

-

Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. PubMed. [Link]

-

Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. PubMed. [Link]

-

Thiosemicarbazones with tyrosinase inhibitory activity. National Institutes of Health. [Link]

-

Design and synthesis of novel N(4)-substituted thiosemicarbazones bearing a pyrrole unit as potential anticancer agents. National Institutes of Health. [Link]

-

Synthesis of novel thiosemicarbazone derivatives as antidiabetic agent with enzyme kinetic studies and antioxidant activity. Taylor & Francis Online. [Link]

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. idoc.pub. [Link]

-

Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. Cold Spring Harbor Perspectives in Medicine. [Link]

-

Thiosemicarbazides: Updates on antivirals strategy. Semantic Scholar. [Link]

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. [Link]

-

Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy. National Institutes of Health. [Link]

-

Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. MDPI. [Link]

-

Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. National Institutes of Health. [Link]

-

Multifunctional Thiosemicarbazones and Deconstructed Analogues as a Strategy to Study the Involvement of Metal Chelation, Sigma-2 (σ2) Receptor and P-gp Protein in the Cytotoxic Action: in vitro and in vivo Activity in Pancreatic Tumors. National Institutes of Health. [Link]

-

In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. PubMed. [Link]

-

Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. National Institutes of Health. [Link]

-

Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers. [Link]

-

Isoniazid. Wikipedia. [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and synthesis of novel N()-substituted thiosemicarbazones bearing a pyrrole unit as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiosemicarbazones and their antimycobacterial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Thioacetazone? [synapse.patsnap.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Thiosemicarbazides: Updates on Antivirals Strategy: Ingenta Connect [ingentaconnect.com]

- 17. researchgate.net [researchgate.net]

- 18. Hydroxamate and thiosemicarbazone: Two highly promising scaffolds for the development of SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization and Crystal Structures of Thiosemicarbazones with Urease Inhibitory Activity - ProQuest [proquest.com]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. benchchem.com [benchchem.com]

- 24. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. tandfonline.com [tandfonline.com]

- 28. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-Methoxybenzyl)-3-thiosemicarbazide Derivatives

Introduction: The Chemical and Biological Significance of Thiosemicarbazides

Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, represent a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] These molecules, characterized by a thiourea core linked to a hydrazine moiety, are versatile building blocks for synthesizing various heterocyclic systems and serve as potent ligands for a wide range of metal ions.[1][3] Their broad spectrum of biological activities—including antibacterial, antifungal, antiviral, and anticancer properties—is a primary driver of ongoing research.[1][2][4][5]

The biological function of these derivatives is intimately linked to their three-dimensional structure and the specific arrangement of atoms.[6][7] The 4-(4-Methoxybenzyl) substituent, in particular, introduces specific electronic and steric properties that can modulate these activities. Understanding the precise molecular geometry, conformational possibilities, and the intricate network of intermolecular interactions within the crystal lattice is therefore paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating this structural information, providing foundational insights for rational drug design and the development of novel materials.[8]

This guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of 4-(4-Methoxybenzyl)-3-thiosemicarbazide derivatives, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis and Crystallization of High-Quality Single Crystals